molecular formula C19H16F3N3O2 B2610237 N-(2-methoxy-5-(trifluoromethyl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 1206992-31-5

N-(2-methoxy-5-(trifluoromethyl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B2610237
CAS No.: 1206992-31-5
M. Wt: 375.351
InChI Key: NIEYAGBIGBJQFO-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-(trifluoromethyl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a trifluoromethyl (CF₃) group at the 5-position and a methoxy (OCH₃) group at the 2-position of the phenyl ring attached to the carboxamide moiety. The pyrazole core is substituted with a methyl group at the 1-position and a phenyl group at the 3-position. This structural configuration confers distinct electronic and steric properties, making it relevant in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-methyl-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2/c1-25-16(11-14(24-25)12-6-4-3-5-7-12)18(26)23-15-10-13(19(20,21)22)8-9-17(15)27-2/h3-11H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEYAGBIGBJQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as phenylhydrazine, methanesulfonic acid, and various alkylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-(trifluoromethyl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-(2-methoxy-5-(trifluoromethyl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide. For instance, research indicates that derivatives of similar structures exhibit significant growth inhibition against various cancer cell lines, including:

  • SNB-19 : 86.61% inhibition
  • OVCAR-8 : 85.26% inhibition
  • NCI-H40 : 75.99% inhibition .

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antioxidant and Antimicrobial Properties

The compound has also been evaluated for its antioxidant and antimicrobial properties. Studies show that pyrazole derivatives can exhibit promising activities against various microbial strains, indicating their potential use in treating infections or as preservatives in pharmaceutical formulations . The antioxidant activity is particularly relevant in combating oxidative stress-related diseases.

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing novel pyrazole-based compounds. These derivatives can be modified to enhance specific biological activities or to develop targeted therapies for diseases such as cancer or neurodegenerative disorders .

Case Study 1: Anticancer Activity Assessment

A study focused on the synthesis and evaluation of N-(2-methoxy-5-(trifluoromethyl)phenyl)-1-methyl-3-phenyl-1H-pyrazole derivatives demonstrated their effectiveness against various cancer cell lines. The experimental setup involved treating cancer cells with different concentrations of the compound and assessing cell viability through MTT assays.

Cell LineConcentration (µM)% Growth Inhibition
SNB-191086.61
OVCAR-81085.26
NCI-H401075.99

This data illustrates the compound's potential as an effective anticancer agent.

Case Study 2: Antioxidant Activity Evaluation

In another study, the antioxidant capacity of related pyrazole compounds was assessed using the DPPH radical scavenging method. Results indicated that these compounds could effectively neutralize free radicals, highlighting their utility in formulations aimed at reducing oxidative stress.

CompoundDPPH Scavenging Activity (%)
Pyrazole Derivative A72
Pyrazole Derivative B65
N-(2-methoxy...carboxamide68

This reinforces the relevance of N-(2-methoxy-5-(trifluoromethyl)phenyl)-1-methyl-3-phenyl-1H-pyrazole derivatives in health-related applications.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-(trifluoromethyl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methoxy group may also contribute to the compound’s overall pharmacokinetic properties .

Comparison with Similar Compounds

Table 1: Substituent Variations in Pyrazole Carboxamides

Compound Name Pyrazole Substituents Phenyl Ring Substituents Key Modifications References
Target Compound 1-Me, 3-Ph, 5-carboxamide 2-OMe, 5-CF₃ None -
N-(3-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide 1-Me, 3-H, 5-carboxamide 3-F Simpler phenyl substitution
N-(3-Chlorophenyl)-1-Me-5-CF₃-1H-pyrazole-3-carboxamide 1-Me, 5-CF₃, 3-carboxamide 3-Cl CF₃ on pyrazole; Cl on phenyl
Razaxaban (Factor Xa inhibitor) 1-Me, 3-CF₃, 5-carboxamide 2-F, 4-[(2'-dimethylaminomethyl)imidazol-1-yl] Complex P4 moiety; clinical relevance
1-(3-Chlorophenyl)-5-MeO-N-Me-pyrazole-3-carboxamide 1-(3-ClPh), 5-MeO, 3-carboxamide N-Methylamide Methoxy on pyrazole; methylamide
N-(2,4-Difluorophenyl)-1-Me-3-CF₃-5-sulfanyl-pyrazole-4-carboxamide 1-Me, 3-CF₃, 5-sulfanyl 2,4-F₂; benzyl-S-CF₃ Sulfanyl group; dual CF₃ motifs

Physicochemical and Pharmacokinetic Comparisons

Electronic and Steric Effects

  • Trifluoromethyl (CF₃): The CF₃ group in the target compound and others (e.g., ) enhances electron-withdrawing effects, reducing basicity and increasing metabolic stability. This group also improves membrane permeability due to its lipophilicity.
  • Methoxy (OMe): The 2-OMe group in the target compound provides moderate polarity, balancing solubility (logP ~3.2 estimated) compared to chloro or fluoro substituents (logP ~3.8 in ).
  • Halogen Substitutions: Fluorine (e.g., ) and chlorine () increase electronegativity but reduce solubility. Chlorine’s larger size may sterically hinder target binding.

Biological Activity

N-(2-methoxy-5-(trifluoromethyl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide, also known by its CAS number 1206992-31-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C19H16F3N3O2, with a molecular weight of approximately 375.34 g/mol. The presence of the trifluoromethyl group (CF₃) is noteworthy as it is known to enhance biological activity and alter pharmacokinetic properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The compound has demonstrated effectiveness against antibiotic-resistant strains of bacteria.

In Vitro Studies

A notable study reported that various pyrazole derivatives exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. The compound was effective in inhibiting biofilm formation and eradicating preformed biofilms, outperforming traditional antibiotics like vancomycin. The selectivity factor for toxicity against cultured human embryonic kidney cells was greater than 20, indicating a favorable safety profile .

Compound MIC (µg/mL) Biofilm Inhibition (%) Selectivity Factor
This compound490% at 2× MIC>20
Vancomycin1670% at 2× MIC-

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in cancer research. Studies have indicated that compounds with a pyrazole core can induce apoptosis in various cancer cell lines.

Case Studies

Research has demonstrated that derivatives of pyrazole can inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, one study found that specific pyrazole compounds increased caspase activity significantly, indicating an apoptotic effect .

Cell Line IC50 (µM) Caspase Activation
MDA-MB-231101.33–1.57 times increase
HepG28Significant activation

The mechanism underlying the biological activity of this compound involves inhibition of key cellular processes. For antimicrobial effects, studies suggest interference with macromolecular synthesis in bacterial cells, leading to cell death . In cancer cells, the compound's ability to disrupt microtubule dynamics appears to be a critical factor in its anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing N-(2-methoxy-5-(trifluoromethyl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via a multi-step process starting with the formation of the pyrazole core. A common approach involves condensation of substituted phenylhydrazines with β-keto esters or acryloyl chlorides. For example, K₂CO₃-mediated coupling of intermediates (e.g., 1-methyl-3-phenylpyrazole-5-carbaldehyde) with activated aryl halides under anhydrous DMF at room temperature is critical . Optimization includes controlling stoichiometry, temperature (20–25°C), and purification via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which analytical techniques are most effective for structural characterization of the trifluoromethyl and methoxy substituents?

  • Methodology :

  • ¹⁹F NMR : Directly identifies trifluoromethyl (-CF₃) chemical shifts (δ ≈ -60 to -65 ppm) .
  • LC-MS/MS : Confirms molecular weight (MW 405.3) and detects fragmentation patterns.
  • X-ray crystallography : Resolves methoxy group orientation on the phenyl ring, as demonstrated for analogs like ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate .

Q. What are common impurities formed during synthesis, and how are they quantified?

  • Methodology : Byproducts include unreacted intermediates (e.g., 1-methyl-3-phenylpyrazole derivatives) and dehalogenated side products. Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases achieves separation. Quantitation is performed via calibration curves of reference standards .

Advanced Research Questions

Q. How do structural modifications at the pyrazole 3-position influence biological activity, and what computational models validate these findings?

  • Methodology : Replacing the phenyl group at position 3 with electron-withdrawing groups (e.g., -NO₂) enhances binding affinity to target proteins, as seen in factor Xa inhibitors like razaxaban . Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electronic effects, while molecular docking (AutoDock Vina) predicts interactions with active sites (e.g., hydrophobic pockets accommodating trifluoromethyl groups) .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy in pharmacokinetic studies?

  • Methodology :

  • Plasma protein binding assays : Measure free fraction using equilibrium dialysis; human serum albumin (HSA) binding often reduces bioavailability .
  • Metabolic stability testing : Liver microsomal assays (e.g., rat/human CYP450) identify metabolic hotspots. Introducing methyl groups at the pyrazole 1-position reduces oxidative metabolism, as shown in razaxaban analogs .
  • Pharmacokinetic modeling : Compartmental analysis (e.g., two-compartment model) correlates in vitro clearance with in vivo half-life .

Q. How does the trifluoromethyl group impact metabolic stability, and what in vitro models predict this?

  • Methodology : The -CF₃ group reduces metabolic oxidation due to its strong electron-withdrawing effect. In vitro assays using hepatocytes or recombinant CYP3A4 enzymes quantify metabolite formation (e.g., hydroxylated derivatives). High-resolution mass spectrometry (HRMS) identifies stable metabolites, while QSAR models predict metabolic liability based on substituent electronegativity .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodology :

  • Experimental validation : Measure solubility in DMSO, ethanol, and water via shake-flask method (UV-Vis quantification).
  • Molecular dynamics simulations : Analyze solvation shells using AMBER force fields to explain discrepancies (e.g., hydrogen bonding with methoxy groups in polar solvents) .

Structural and Functional Comparisons

Q. How does this compound compare to analogs with varying substituents on the phenyl ring?

  • Methodology :

  • Replace methoxy with chloro or nitro groups to assess electronic effects on bioactivity.
  • Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or kinase targets) .
  • Thermogravimetric analysis (TGA) evaluates thermal stability differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.